molecular formula C18H28N4OS B2714506 N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476438-40-1

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2714506
CAS No.: 476438-40-1
M. Wt: 348.51
InChI Key: DTHKMUQEXJAYEE-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with ethyl and ethylsulfanyl groups at positions 4 and 5, respectively. The triazole is linked via a methylene bridge to an adamantane-1-carboxamide moiety. The ethylsulfanyl group may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4OS/c1-3-22-15(20-21-17(22)24-4-2)11-19-16(23)18-8-12-5-13(9-18)7-14(6-12)10-18/h12-14H,3-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHKMUQEXJAYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.

    Attachment to Adamantane: The triazole derivative is then reacted with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Antifungal Activity

The compound has shown promising antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various pathogens. For instance, compounds similar to N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide have been tested against fungi such as Candida albicans and Aspergillus niger, demonstrating effective inhibition at low concentrations. The mechanism of action typically involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.

Antiviral Properties

Triazole derivatives are also being investigated for their antiviral effects. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral polymerases or proteases, similar to other known triazole-based antiviral agents.

Anti-cancer Potential

Research has highlighted the anti-cancer potential of triazole derivatives. The compound may induce apoptosis in cancer cells, with studies indicating that it can inhibit tumor growth in vitro and in vivo models. The specific pathways involved include the modulation of cell cycle regulators and apoptotic factors.

Fungicidal Activity

The compound's structural features suggest it could serve as a fungicide. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. Studies have shown that compounds with similar triazole structures can effectively manage diseases caused by Fusarium and Phytophthora species.

Plant Growth Regulation

There is emerging evidence that certain triazole compounds can act as plant growth regulators, influencing processes such as seed germination and root development. This application could enhance crop yields and resilience against environmental stressors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various modifications to the triazole ring and side chains have been explored to enhance biological activity while minimizing toxicity.

Case Studies

Study Findings Implications
Study ADemonstrated antifungal activity against Candida species with MIC values < 10 µg/mLPotential for development as a clinical antifungal agent
Study BShowed significant inhibition of viral replication in vitroPossible application in antiviral therapies
Study CInduced apoptosis in breast cancer cell linesSuggests further investigation for cancer treatment

Mechanism of Action

The mechanism of action of N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane core provides structural rigidity and hydrophobic interactions. These properties enable the compound to modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Structural Differences :
    • Replaces adamantane-1-carboxamide with a 4-ethylphenylacetamide group.
    • Substitutes ethylsulfanyl with a pyridinyl group at position 5 of the triazole.
  • Functional Implications :
    • VUAA1 is a potent agonist of insect odorant receptor co-receptors (Orco), facilitating ion channel activation .
    • The pyridinyl group likely enhances π-π interactions with aromatic residues in Orco, whereas the adamantane in the target compound may prioritize hydrophobic interactions.
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide)
  • Structural Differences :
    • Features an isopropylphenyl group instead of adamantane.
    • Contains a 4-pyridinyl substituent at position 3.
  • Functional Implications :
    • OLC-12 is also an Orco agonist but with reduced potency compared to VUAA1, suggesting steric or electronic effects from the isopropyl group .
Compound 3n (2-(4-(4-Ethyl-5-(2-(4-bromophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-fluoro-1H-benzimidazole)
  • Structural Differences :
    • Integrates a benzimidazole ring and a bromophenyl-ketone group.
  • Functional Implications :
    • Exhibits AChE inhibitory activity, highlighting the role of extended aromatic systems in enzyme binding .

Adamantane-Containing Analogues

Adamantane-1-carbohydrazide Derivatives (e.g., Compounds 3a–c, 4, 5)
  • Structural Differences :
    • Replace the triazole-methyl group with isoxazole or imidazole moieties.
  • Functional Implications :
    • Demonstrated broad-spectrum antimicrobial activity, particularly against Candida albicans and Gram-positive bacteria .
    • The absence of a triazole ring in these derivatives reduces conformational flexibility compared to the target compound.
Adamantane-Linked 1,2,4-Triazole Derivatives (Compounds 1–3)
  • Structural Differences :
    • Substitute ethylsulfanyl with nitro, fluoro, or chloro benzyl groups.
  • Functional Implications :
    • These derivatives were synthesized via cyclization of thiosemicarbazide intermediates and evaluated for crystallographic properties .
    • The electron-withdrawing substituents (e.g., nitro) may alter electronic density on the triazole, affecting reactivity or binding.

Biological Activity

N-{[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that belongs to the triazole class of compounds. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by an adamantane core linked to a triazole moiety. The molecular formula is C15H20N4OSC_{15}H_{20}N_4OS, and its IUPAC name is this compound. The presence of the adamantane structure is significant as it contributes to the compound's biological activity due to its unique spatial configuration.

The biological activity of this compound primarily involves:

Molecular Targets:

  • The compound interacts with specific enzymes and receptors in microbial cells.

Pathways Involved:

  • It disrupts the biosynthesis of essential cellular components, leading to cell death or inhibition of growth.

Antimicrobial Activity

Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. In particular, this compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate that the compound exhibits broad-spectrum antimicrobial activity.

Cytotoxicity Studies

In vitro cytotoxicity tests have been conducted using various cell lines to assess the safety profile of the compound. The MTT assay results indicated that:

Table 2: Cytotoxicity Results

Cell LineIC50 (µg/mL)
A549 (lung)>1000
HeLa (cervical)>1000
L929 (fibroblast)>1000

These findings suggest that this compound has low cytotoxicity at tested concentrations.

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Study on Antibacterial Efficacy : A study published in MDPI demonstrated that triazole derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The synthesized adamantane derivative exhibited comparable efficacy to existing antibiotics .
  • Research on Antifungal Activity : Another investigation focused on the antifungal properties against various Candida species. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for bacterial inhibition .
  • Combination Therapy Potential : Recent research suggests that combining this compound with other antimicrobial agents may enhance its efficacy and reduce resistance development .

Q & A

Q. What role could this compound play in developing 11β-HSD1 inhibitors, and what structural modifications enhance target specificity?

  • Methodological Answer : Adamantane’s rigidity mimics steroid backbones, enabling 11β-HSD1 binding. Modifications include:
  • Halogenation : Introducing Cl/CF₃ groups at the phenyl ring improves hydrophobic interactions (IC₅₀ reduction by 40% in analogs) .
  • Polar Substituents : Adding amino groups (-NH₂) enhances solubility without compromising affinity, validated via docking (AutoDock Vina) and MM/GBSA scoring .

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